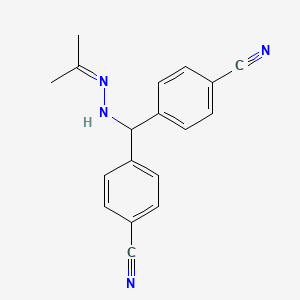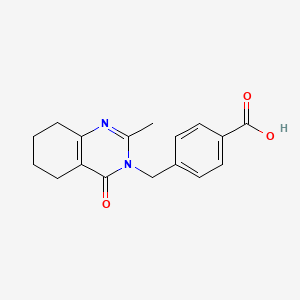
(R)-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate is a chiral compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Malonate Ester Formation: The final step involves the esterification of the pyrrolidine derivative with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Hydrolysis: Diethyl malonate and the corresponding carboxylic acids.
Reduction: Alcohols or amines, depending on the specific reduction pathway.
Substitution: The free amine derivative of the pyrrolidine ring.
科学的研究の応用
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.
Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of ®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate depends on its specific application. In general, the compound can act as a building block for the synthesis of molecules that interact with biological targets such as enzymes, receptors, and ion channels. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups.
類似化合物との比較
Similar Compounds
- ®-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid
- ®-1-(tert-Butoxycarbonyl)-3-pyrrolidinol
- ®-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid
Uniqueness
®-diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate is unique due to its combination of a pyrrolidine ring, a Boc protecting group, and malonate esters. This combination provides versatility in synthetic applications, allowing for the preparation of a wide range of derivatives with potential biological activity.
特性
分子式 |
C16H27NO6 |
|---|---|
分子量 |
329.39 g/mol |
IUPAC名 |
diethyl 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanedioate |
InChI |
InChI=1S/C16H27NO6/c1-6-21-13(18)12(14(19)22-7-2)11-8-9-17(10-11)15(20)23-16(3,4)5/h11-12H,6-10H2,1-5H3/t11-/m0/s1 |
InChIキー |
NWLAFMBCHTXSOY-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)C([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
正規SMILES |
CCOC(=O)C(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4S,5S,6R)-11-methyl-5-trimethylsilyloxy-4-(trimethylsilyloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B11835320.png)




![(7aR,9R,12S)-9-methyl-12-phenyl-8,9-dihydro-12H-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazin-10(7aH)-one](/img/structure/B11835347.png)


![1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol](/img/structure/B11835372.png)





